アファチニブ
概要
説明
Afatinib is a medication used primarily for the treatment of non-small cell lung cancer (NSCLC)Afatinib is effective against tumors that harbor mutations in the EGFR gene, which are often found in NSCLC .
科学的研究の応用
Afatinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of quinazoline derivatives.
Biology: Investigated for its effects on cell signaling pathways and its ability to inhibit the growth of cancer cells.
Medicine: Primarily used in the treatment of NSCLC with EGFR mutations. .
Industry: Utilized in the development of new tyrosine kinase inhibitors and other targeted therapies.
作用機序
Target of Action
Afatinib is an oral, irreversible ErbB family blocker . It primarily targets the kinase domains of epidermal growth factor receptor (EGFR), human EGFRs (HER) 2, and HER4 . These receptors are part of the ErbB family, which includes four different cancer cell epidermal growth factor receptors: EGFR, HER2, ErbB3, and ErbB4 . These receptors play a crucial role in the regulation of cell growth and survival .
Mode of Action
Afatinib works by covalently binding to and irreversibly blocking signaling from all homo and heterodimers formed by the ErbB family members EGFR (ErbB1), HER2 (ErbB2), ErbB3, and ErbB4 . This results in irreversible inhibition of tyrosine kinase autophosphorylation . Afatinib’s interaction with its targets leads to the suppression of the proliferation of cancer cells .
Biochemical Pathways
Afatinib affects the biochemical pathways related to the ErbB family of receptors. By inhibiting the tyrosine kinase autophosphorylation of these receptors, afatinib disrupts the signaling pathways that promote cell growth and survival . Additionally, afatinib has been shown to exert immunomodulatory effects by targeting the pyrimidine biosynthesis enzyme CAD .
Pharmacokinetics
Afatinib demonstrates time-independent pharmacokinetic characteristics . After oral administration, maximum plasma concentrations of afatinib are reached approximately 2–5 hours post-dose . Afatinib exposure increases slightly more than dose-proportionally over the clinical dose range of 20–50 mg . Afatinib metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5% in urine . The effective elimination half-life is approximately 37 hours .
Result of Action
The molecular and cellular effects of afatinib’s action include the suppression of CD8+ T lymphocyte proliferation and the inhibition of cellular growth and induction of apoptosis in a wide range of cells representative for non-small cell lung cancer, breast cancer, pancreatic cancer, colorectal cancer, head and neck squamous cell cancer and several other cancer types exhibiting abnormalities of the ErbB network .
Action Environment
Environmental factors such as age, ethnicity, smoking status, and hepatic function have no influence on afatinib pharmacokinetics . Females and patients with low body weight have increased exposure to afatinib . Renal function is correlated with afatinib exposure . Afatinib has a low potential for drug–drug interactions, especially with cytochrome P450-modulating agents . Concomitant treatment with potent inhibitors or inducers of the p-glycoprotein transporter can affect the pharmacokinetics of afatinib .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of afatinib involves several key steps, starting with the preparation of the quinazoline core. One common method involves the use of 2-nitrile-4-[4-(N,N-dimethylamino)-I-oxo-2-buten-I-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline and 4-fluoro-3-chloroaniline as starting materials. These compounds undergo condensation and cyclization reactions in the presence of N,N-dimethylformamide dimethyl acetal to form afatinib .
Industrial Production Methods
For industrial production, the synthesis of afatinib is optimized to reduce manufacturing steps and lower costs. The process involves modifying functional groups at specific positions on the quinazoline nucleus, followed by a series of reactions including cyclization, nitration, substitution, reduction, condensation, and salification. This method yields afatinib with high purity and is suitable for large-scale production .
化学反応の分析
Types of Reactions
Afatinib undergoes various chemical reactions, including:
Oxidation: Afatinib can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on afatinib, potentially altering its activity.
Substitution: Substitution reactions can occur at various positions on the quinazoline ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of afatinib, which may have different pharmacological properties .
類似化合物との比較
Afatinib is often compared with other tyrosine kinase inhibitors such as erlotinib, gefitinib, and osimertinib. While all these compounds target EGFR, afatinib is unique in its ability to irreversibly inhibit multiple members of the EGFR family, including HER2 and HER4. This broader spectrum of activity makes afatinib effective against a wider range of EGFR mutations, including some that are resistant to first-generation inhibitors .
Similar Compounds
Erlotinib: A first-generation EGFR inhibitor used in the treatment of NSCLC.
Gefitinib: Another first-generation EGFR inhibitor with similar applications.
Osimertinib: A third-generation EGFR inhibitor effective against T790M resistance mutations
Afatinib’s unique mechanism of action and broader spectrum of activity make it a valuable option in the treatment of NSCLC and other cancers with EGFR mutations.
特性
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXXDDBFHOBEHA-CWDCEQMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893451 | |
Record name | Afatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Afatinib is a potent and selective, irreversible ErbB family blocker. Afatinib covalently binds to and irreversibly blocks signaling from all homo and heterodimers formed by the ErbB family members EGFR (ErbB1), HER2 (ErbB2), ErbB3 and ErbB4. In particular, afatinib covalently binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) and irreversibly inhibits tyrosine kinase autophosphorylation, resulting in downregulation of ErbB signaling. Certain mutations in EGFR, including non-resistant mutations in its kinase domain, can result in increased autophosphorylation of the receptor, leading to receptor activation, sometimes in the absence of ligand binding, and can support cell proliferation in NSCLC. Non-resistant mutations are defined as those occurring in exons constituting the kinase domain of EGFR that lead to increased receptor activation and where efficacy is predicted by 1) clinically meaningful tumor shrinkage with the recommended dose of afatinib and/or 2) inhibition of cellular proliferation or EGFR tyrosine kinase phosphorylation at concentrations of afatinib sustainable at the recommended dosage according to validated methods. The most commonly found of these mutations are exon 21 L858R substitutions and exon 19 deletions. Moreover, afatinib demonstrated inhibition of autophosphorylation and/or in vitro proliferation of cell lines expressing wild-type EGFR and in those expressing selected EGFR exon 19 deletion mutations, exon 21 L858R mutations, or other less common non-resistant mutations, at afatinib concentrations achieved in patients. In addition, afatinib inhibited in vitro proliferation of cell lines overexpressing HER2. | |
Record name | Afatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08916 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
850140-72-6, 439081-18-2 | |
Record name | Afatinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850140-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Afatinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850140726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08916 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tovok | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Afatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Afatinib | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AFATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41UD74L59M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Afatinib irreversibly binds to and inhibits the tyrosine kinase activity of epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. [, , ] This irreversible binding distinguishes it from first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib. [, ]
A: By inhibiting EGFR, HER2, and HER4, Afatinib disrupts downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis. [, ] Specifically, it inhibits the phosphorylation of EGFR, HER2, Akt, and Erk, leading to cell cycle arrest, apoptosis, and suppression of tumor growth. [, , ]
ANone: Spectroscopic data for Afatinib, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) information, was not found in the provided research articles. For detailed spectroscopic data, it's recommended to consult comprehensive chemical databases or the manufacturer's drug information.
A: Afatinib is a kinase inhibitor, not a catalyst. It works by competitively binding to the ATP-binding site of tyrosine kinases, preventing their catalytic activity. [, ]
A: Encapsulation of Afatinib into polymeric micelles has been shown to improve its delivery and cytotoxic activity in vitro and in vivo. [] This formulation strategy suggests potential for enhancing Afatinib's stability, solubility, or bioavailability. Further research is needed to fully understand the impact of various formulation strategies on Afatinib's pharmacokinetic properties.
ANone: The provided research articles primarily focus on Afatinib's preclinical and clinical efficacy and safety. Information regarding SHE regulations, risk minimization, and responsible practices during its development and manufacturing is not readily available in these articles. Consulting regulatory agency guidelines and the manufacturer's documentation would provide more information on SHE compliance.
A: The irreversible binding of Afatinib to its targets potentially leads to a prolonged duration of action compared to reversible TKIs. [, ] This property was demonstrated in a mouse model of EGFR-driven lung cancer, where Afatinib suppressed tumor growth and induced apoptosis for a longer duration than gefitinib. [] Further research is needed to fully elucidate the relationship between its irreversible binding and its PK/PD profile in humans.
A: Afatinib demonstrates antitumor activity in various preclinical models, including cell lines and xenografts. [, , , ] In vitro studies showed that it inhibits the proliferation of several cancer cell lines, including those harboring EGFR mutations, HER2 overexpression, and those with acquired resistance to other EGFR TKIs. [, , ]
A: In vivo studies in mice have shown that Afatinib effectively suppresses tumor growth in xenograft models of lung cancer, including those with EGFR mutations and acquired resistance to first-generation TKIs. [, ] Additionally, Afatinib-encapsulated micelles exhibited superior tumor growth suppression compared to Afatinib alone in a HER2-overexpressing xenograft model. []
A: Clinical trials have demonstrated that Afatinib is effective in treating EGFR mutation-positive non-small cell lung cancer (NSCLC). [, , , ] In the LUX-Lung 3 and LUX-Lung 6 trials, Afatinib significantly improved progression-free survival compared to standard chemotherapy in patients with EGFR mutation-positive NSCLC. [, ] Further, a phase II trial showed that Afatinib monotherapy demonstrated activity in patients with HER2-positive metastatic breast cancer after progression on trastuzumab. []
A: Despite its initial effectiveness, acquired resistance to Afatinib can develop. Several mechanisms have been identified, including the emergence of the EGFR T790M secondary mutation [, , , ], MET amplification [, ], activation of the insulin-like growth factor 1 receptor (IGF1R) signaling pathway [], upregulation of secreted phosphoprotein 1 (SPP1) [], and activation of fibroblast growth factor receptor 1 (FGFR1). []
A: While Afatinib can overcome resistance to first-generation EGFR TKIs mediated by the T790M mutation, cross-resistance can still occur through alternative mechanisms. [, , ] For instance, acquired resistance to the anti-EGFR monoclonal antibody ICR62 can lead to cross-resistance to Afatinib in colorectal cancer cells. []
A: Clinical trials have shown that Afatinib is generally well tolerated, although it can cause adverse events, primarily related to its inhibition of EGFR in skin and gastrointestinal tissues. [, , ] Dose reductions may be necessary to manage these side effects. [] For detailed safety information, it's crucial to refer to the product label and clinical trial data.
A: Encapsulation of Afatinib into polymeric micelles has been shown to enhance its delivery to cancer cells and improve its cytotoxic activity. [] This approach suggests potential for improving Afatinib's therapeutic index by increasing its concentration at tumor sites while minimizing off-target effects.
A: Various analytical methods have been employed to characterize Afatinib and assess its activity, including cell viability assays (e.g., MTT assay), flow cytometry (for cell cycle and apoptosis analysis), Western blot analysis (for protein expression), and next-generation sequencing (for mutation analysis). [, , , ]
ANone: The provided research articles primarily focus on Afatinib's preclinical and clinical aspects. Information about its ecotoxicological effects, degradation pathways, and environmental fate is not readily available in these articles. Further research is needed to address these environmental considerations.
ANone: Specific studies focusing on Afatinib's dissolution rate and solubility in various media were not found in the provided research articles. This information is important for understanding its bioavailability and formulating effective drug products.
ANone: While the research articles employ various analytical techniques, details about their validation, including accuracy, precision, and specificity, are not consistently provided. Validating analytical methods is crucial for ensuring the reliability and reproducibility of research findings.
ANone: Information about specific quality control and assurance measures implemented during Afatinib's development, manufacturing, and distribution was not found in the provided research articles.
ANone: The provided research articles primarily focus on Afatinib's anti-tumor activity and do not address its potential immunogenicity. Further research is needed to investigate whether Afatinib can elicit an immune response and explore strategies to mitigate or modulate any potential immunogenicity.
ANone: The provided research articles do not contain information about Afatinib's interactions with drug transporters. Understanding such interactions is important for predicting drug disposition and potential drug-drug interactions.
ANone: The provided research articles do not provide details about Afatinib's potential to induce or inhibit drug-metabolizing enzymes. Investigating these interactions is crucial for assessing potential drug-drug interactions and optimizing Afatinib's therapeutic use.
ANone: The provided research articles primarily focus on Afatinib's efficacy and safety in treating cancer. Information regarding its biocompatibility with various biological systems and its potential for biodegradation was not found in these articles. Further research is needed to address these aspects, particularly for exploring alternative delivery systems and minimizing potential environmental impact.
A: Combination therapies, such as Afatinib plus cetuximab, have shown promise in delaying resistance compared to single-agent TKIs. [, ] Additionally, combining Afatinib with chemotherapy agents like vinorelbine has been explored in clinical trials. [, ]
ANone: The provided research articles primarily focus on Afatinib's therapeutic aspects. Information regarding specific strategies for recycling Afatinib or managing its waste was not found in these articles. Addressing these issues is important for promoting sustainable practices in pharmaceutical development and use.
ANone: Various research infrastructures and resources are crucial for advancing our understanding of Afatinib, including:
- Preclinical models: Cell lines and xenograft models are valuable tools for studying Afatinib's efficacy and resistance mechanisms. [, , , ]
A: The development of Afatinib represents a significant milestone in targeted cancer therapy, particularly for EGFR mutation-positive NSCLC. Initial research focused on its preclinical activity and potential to overcome resistance to first-generation EGFR TKIs. [, ] Subsequent clinical trials established its efficacy and safety as a first-line treatment for EGFR mutation-positive NSCLC. [, , , ] Current research is exploring its use in other cancer types, combination therapies, and strategies to address acquired resistance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。